molecular formula C17H13ClFNO2 B6161000 4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole CAS No. 2413867-98-6

4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole

Cat. No.: B6161000
CAS No.: 2413867-98-6
M. Wt: 317.7
InChI Key:
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Description

4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole typically involves the reaction of 4-chlorophenylacetic acid with 4-fluorophenol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then cyclized using a base such as sodium hydride to form the oxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorophenyl isocyanide
  • 4-chlorophenylboronic acid
  • 4-chlorophenylacetophenone

Uniqueness

Compared to similar compounds, 4-(4-chlorophenyl)-2-[1-(4-fluorophenoxy)ethyl]-1,3-oxazole is unique due to the presence of both chlorophenyl and fluorophenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2413867-98-6

Molecular Formula

C17H13ClFNO2

Molecular Weight

317.7

Purity

95

Origin of Product

United States

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